(5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione typically involves the condensation of appropriate benzylidene and imidazolidine-2,4-dione derivatives under controlled conditions. Common reagents used in the synthesis include:
- Benzylidene derivatives
- Imidazolidine-2,4-dione derivatives
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways to alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives such as:
- (5Z)-5-(5-chloro-2-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
- (5Z)-5-(5-chloro-2-ethoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 5-chloro-2-ethoxybenzylidene and 4-methylbenzyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H19ClN2O3 |
---|---|
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
(5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-26-18-9-8-16(21)10-15(18)11-17-19(24)23(20(25)22-17)12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,22,25)/b17-11- |
InChI-Schlüssel |
NOXJNUOMTIDVEI-BOPFTXTBSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.